Home > Products > Screening Compounds P102935 > 6-chloro-9-(2-fluorobenzyl)-9H-purine
6-chloro-9-(2-fluorobenzyl)-9H-purine - 101155-08-2

6-chloro-9-(2-fluorobenzyl)-9H-purine

Catalog Number: EVT-2750150
CAS Number: 101155-08-2
Molecular Formula: C12H8ClFN4
Molecular Weight: 262.67
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-chloro-9-(2-fluorobenzyl)-9H-purine is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activity, particularly as a ligand for histamine receptors and as an inhibitor of phosphodiesterases. This compound is classified under substituted purines, which are known for their diverse pharmacological properties.

Source and Classification

6-chloro-9-(2-fluorobenzyl)-9H-purine can be synthesized through various methods involving nucleophilic substitution reactions on purine derivatives. It belongs to the class of compounds known as purines, which are fundamental components of nucleic acids and play crucial roles in cellular metabolism and signaling pathways. The presence of chlorine and fluorine substituents in its structure enhances its biological activity and specificity toward various biological targets.

Synthesis Analysis

The synthesis of 6-chloro-9-(2-fluorobenzyl)-9H-purine typically involves nucleophilic substitution reactions. One common method includes the following steps:

  1. Starting Material: The synthesis begins with a suitable purine derivative, such as 6-chloro-9H-purine.
  2. Nucleophilic Substitution: The 2-fluorobenzyl group is introduced via a nucleophilic substitution reaction, where the fluorobenzyl halide reacts with the purine derivative in the presence of a base.
  3. Purification: The product is purified using techniques such as flash chromatography on silica gel, where it is eluted with dichloromethane to obtain the desired compound in high purity.

Technical details regarding yields and reaction conditions can vary, but typical yields for such reactions range from moderate to high, depending on the reaction specifics and purification methods employed .

Molecular Structure Analysis

The molecular structure of 6-chloro-9-(2-fluorobenzyl)-9H-purine can be represented as follows:

  • Chemical Formula: C₁₂H₈ClF N₅
  • Molecular Weight: Approximately 273.66 g/mol

The structure consists of a purine ring system substituted at the 6-position with a chlorine atom and at the 9-position with a 2-fluorobenzyl group. This substitution pattern is significant for its biological activity, as it influences the compound's interactions with biological targets.

Chemical Reactions Analysis

6-chloro-9-(2-fluorobenzyl)-9H-purine participates in several chemical reactions, primarily involving:

  1. Nucleophilic Substitution: As mentioned earlier, this compound can undergo further reactions where the fluorobenzyl group may be replaced or modified.
  2. Hydrolysis: Under certain conditions, the compound may hydrolyze, leading to the formation of various derivatives.
  3. Reactions with Biological Targets: The compound's interactions with enzymes such as phosphodiesterases and histamine receptors are critical for its pharmacological effects.

Technical details regarding these reactions reveal that they often require specific conditions, such as temperature control and the presence of catalysts or solvents that promote reactivity .

Mechanism of Action

The mechanism of action for 6-chloro-9-(2-fluorobenzyl)-9H-purine primarily involves its role as a ligand for histamine receptors. Upon binding to these receptors, it modulates various signaling pathways related to neurotransmission and inflammatory responses. Additionally, its inhibitory effect on phosphodiesterases leads to increased levels of cyclic adenosine monophosphate (cAMP) or cyclic guanosine monophosphate (cGMP), which are crucial second messengers in cellular signaling processes.

Data from binding assays indicate that this compound exhibits high affinity for certain receptor subtypes, which correlates with its potential therapeutic applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-chloro-9-(2-fluorobenzyl)-9H-purine include:

Relevant analyses using techniques like nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) confirm the identity and purity of synthesized compounds .

Applications

6-chloro-9-(2-fluorobenzyl)-9H-purine has several scientific applications:

  1. Pharmaceutical Research: Investigated for its potential use in treating conditions related to histamine dysregulation, such as allergies or gastric acid disorders.
  2. Enzyme Inhibition Studies: Used to explore mechanisms related to phosphodiesterase inhibition, which is relevant in cardiovascular diseases and other conditions influenced by cyclic nucleotide levels.
  3. Biological Assays: Employed in competitive binding assays to evaluate receptor affinities and understand structure-activity relationships among purine derivatives.

Research continues to explore the full therapeutic potential of this compound within medicinal chemistry contexts .

Introduction to 6-Chloro-9-(2-Fluorobenzyl)-9H-Purine in Medicinal Chemistry

Structural and Functional Significance in Purine-Based Drug Design

6-Chloro-9-(2-fluorobenzyl)-9H-purine (molecular formula: C₁₂H₈ClFN₄; molecular weight: 262.67 g/mol) exemplifies strategic modifications of the purine scaffold for enhanced drug-like properties. The core structure consists of a bicyclic 9H-purine system, where the imidazole and pyrimidine rings fuse to create distinct sites for chemical modification. The 6-chloro group serves as a prime leaving group, facilitating nucleophilic displacement reactions to introduce amines, alkoxides, or thiols—a critical feature for generating diverse pharmacologically active analogs [1] [7]. The 9-position is covalently linked to a 2-fluorobenzyl group via a methylene bridge. This aromatic substitution confers optimal steric and electronic properties, enhancing receptor binding through π-stacking interactions and modulating electron distribution across the purine ring [1] [3]. Unlike unsubstituted purines, this targeted modification prevents undesirable N⁷-alkylation, directing regioselectivity toward the N⁹-position, which is crucial for maintaining molecular planarity and target engagement [2].

Table 1: Structural Attributes of 6-Chloro-9-(2-Fluorobenzyl)-9H-Purine

PositionSubstituentRole in Drug Design
6ChloroSynthetic handle for nucleophilic substitution; modulates electron deficiency
92-FluorobenzylEnhances lipophilicity and receptor affinity; directs regioselectivity
2, 7HydrogenMaintains tautomeric stability as 9H-purine

The 2-fluorobenzyl group balances lipophilicity (LogP ≈ 2.67) and polar surface area (43.6 Ų), promoting membrane permeability while retaining solubility—a key consideration for central nervous system (CNS)-targeted therapeutics [1] [3]. This structural motif demonstrates superior affinity for neurological targets compared to non-halogenated or electronically mismatched analogs (e.g., 4-fluorobenzyl), underscoring its role in optimizing ligand-receptor complementarity [1].

Role of Halogenation in Enhancing Bioactivity and Selectivity

Halogenation at strategic positions in purine derivatives profoundly influences their electronic, steric, and pharmacokinetic profiles. The 6-chloro group creates an electron-deficient purine system, increasing reactivity toward nucleophilic substitution while stabilizing the molecule against metabolic degradation. Concurrently, the ortho-fluorine on the benzyl ring introduces moderate electron-withdrawing effects, enhancing resistance to oxidative metabolism and improving metabolic stability [1] [9]. This dual halogenation strategy synergistically optimizes target binding:

  • The 6-chloro group facilitates hydrogen bonding with receptor residues (e.g., Tyr³⁷⁴ in histamine H₃ receptor), as confirmed by molecular docking studies [1].
  • The 2-fluorine atom engages in edge-to-face aromatic interactions and weak hydrogen bonds (C–F⋯H–N), refining subtype selectivity among G protein-coupled receptors [1] [7].

Table 2: Impact of Halogenation on Purine Bioactivity

Compound ModificationReceptor Affinity (Ki, nM)Cellular Toxicity (IC₅₀, μM)
6-Chloro-9-(2,6-dichlorobenzyl)2.91 (H₃R)>30 (HEK-293, SH-SY5Y, HepG2)
Non-halogenated benzyl purine>100 (H₃R)Not reported
6-Chloro-4-fluorobenzyl purine105 (H₃R)>50

Data derived from histamine H₃ receptor (H₃R) binding assays reveal that 6-chloro-9-(2,6-dichlorobenzyl)-9H-purine exhibits a Ki of 2.91 nM—surpassing the reference drug pitolisant (Ki = 6.09 nM) [1]. The low cytotoxicity (IC₅₀ > 30 μM across renal, neuronal, and hepatic cell lines) further highlights the therapeutic index achievable through rational halogen placement [1]. Fluorine’s role extends beyond affinity; it reduces intermolecular electrostatic repulsion in hydrophobic binding pockets, enabling tighter ligand packing and prolonged residence times [7] [9].

Historical Context: Evolution from Early Purine Derivatives to Targeted Therapeutics

Purine-based drug discovery originated with natural nucleobase analogs like mercaptopurine (1950s), which targeted DNA synthesis in leukemia. Early derivatives focused on cytotoxic effects through incorporation into nucleic acids, but suffered from off-target toxicity and limited selectivity [4]. The 1980s–1990s saw a shift toward functionalized purines with tailored substitutions:

  • First-generation modifications: Introduction of halogen atoms (e.g., 6-chloro, 2-fluoro) to alter electron density and bioavailability. For example, fludarabine (9-β-D-arabinofuranosyl-2-fluoroadenine) demonstrated enhanced metabolic stability over non-halogenated analogs [4].
  • Second-generation scaffolds: Development of N⁹-benzylpurines to exploit non-nucleoside targets. The 2-fluorobenzyl group emerged as a key pharmacophore in the 2000s for neurological disorders due to its optimal size and polarity [1] [7].

6-Chloro-9-(2-fluorobenzyl)-9H-purine represents a pinnacle of this evolution, merging halogen-driven bioactivity with scaffold diversification. Its design principles draw from:

  • Regioselective N⁹-alkylation techniques, resolving historical challenges of N⁷ vs. N⁹ isomerism [2].
  • Pharmacophore hybridization, combining the bipiperidine motif from pyrrolopyrimidine ligands with purine’s hydrogen-bonding capacity [1].

Synthetic routes to this compound leverage scalable methodologies, such as nucleophilic substitution of 6-chloro-9H-purine with 2-fluorobenzyl halides under mild conditions, yielding >60% isolated product with minimal N⁷ contamination [2] [3]. This efficiency facilitated rapid exploration of structure-activity relationships (SAR), culminating in clinical candidates like H₃R inverse agonists for narcolepsy [1].

Table 3: Evolution of Key Purine Therapeutics

EraRepresentative CompoundKey ModificationTherapeutic Application
1950s–1960sMercaptopurine6-ThiolLeukemia
1980s–1990sFludarabine2-Fluoro, arabinofuranosylChronic lymphocytic leukemia
2000s–2010s6,8,9-Trisubstituted purinesHalogenated benzyl groupsAntifungal/antibacterial
2010s–Present6-Chloro-9-(2-fluorobenzyl)-9H-purineOrtho-fluorobenzyl at N⁹Neurological disorders, oncology

Current research focuses on broadening applications to oncology and immunology, capitalizing on the scaffold’s versatility for kinase inhibition and protein prenylation blockade [7] [10]. The compound’s success exemplifies medicinal chemistry’s progression from empirical nucleobase mimics to target-tailored heterocycles.

Properties

CAS Number

101155-08-2

Product Name

6-chloro-9-(2-fluorobenzyl)-9H-purine

IUPAC Name

6-chloro-9-[(2-fluorophenyl)methyl]purine

Molecular Formula

C12H8ClFN4

Molecular Weight

262.67

InChI

InChI=1S/C12H8ClFN4/c13-11-10-12(16-6-15-11)18(7-17-10)5-8-3-1-2-4-9(8)14/h1-4,6-7H,5H2

InChI Key

FRMMUDTXVATRLZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CN2C=NC3=C2N=CN=C3Cl)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.